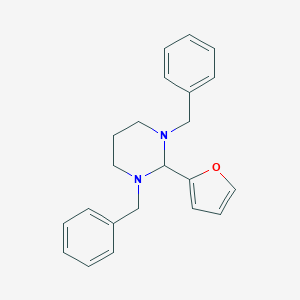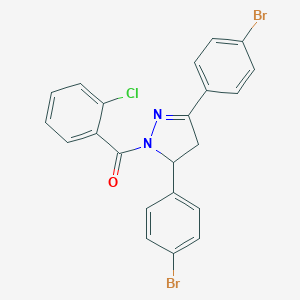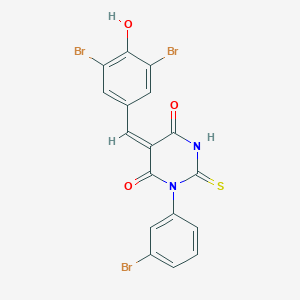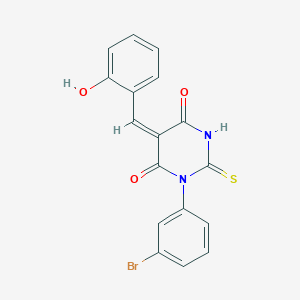
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is a heterocyclic compound that features a furan ring fused with a hexahydro-pyrimidine ring, substituted with two benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the condensation of a furan derivative, a diamine, and an aldehyde under specific conditions. For example, the reaction of furan-2-carbaldehyde, benzylamine, and cyclohexane-1,3-dione in the presence of an ionic liquid medium at 75-80°C for 110-120 minutes can yield the desired product .
Industrial Production Methods
The use of ionic liquids as solvents is particularly advantageous due to their negligible vapor pressure and thermal stability .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hexahydro-pyrimidine ring can be reduced to form tetrahydropyrimidines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydropyrimidines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
1,3-Dibenzyl-2-(furan-2-yl)-1,3-diazinane is unique due to its combination of a furan ring and a hexahydro-pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H24N2O |
|---|---|
Molekulargewicht |
332.4g/mol |
IUPAC-Name |
1,3-dibenzyl-2-(furan-2-yl)-1,3-diazinane |
InChI |
InChI=1S/C22H24N2O/c1-3-9-19(10-4-1)17-23-14-8-15-24(18-20-11-5-2-6-12-20)22(23)21-13-7-16-25-21/h1-7,9-13,16,22H,8,14-15,17-18H2 |
InChI-Schlüssel |
JLJYHGZMSNLARY-UHFFFAOYSA-N |
SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408970.png)
![2-chloro-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408971.png)
![{2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B408975.png)

![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)-4-oxobutanamide](/img/structure/B408978.png)
![3,5-bis(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408979.png)
![ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate](/img/structure/B408980.png)
![2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 4-nitrobenzoate](/img/structure/B408983.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]heptanamide](/img/structure/B408985.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 2-methoxybenzoate](/img/structure/B408987.png)


![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B408991.png)
![(5E)-1-(3-bromophenyl)-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B408992.png)
